molecular formula C18H34O3 B169376 7-oxooctadecanoic acid CAS No. 16694-32-9

7-oxooctadecanoic acid

Cat. No.: B169376
CAS No.: 16694-32-9
M. Wt: 298.5 g/mol
InChI Key: QVRRSLQNYJZXJI-UHFFFAOYSA-N
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Description

7-oxooctadecanoic acid, also known as 7-oxo-stearic acid, is a fatty acid derivative with the molecular formula C18H34O3. It is characterized by the presence of a keto group at the seventh carbon position of the octadecanoic acid chain.

Scientific Research Applications

7-oxooctadecanoic acid has several scientific research applications:

Safety and Hazards

Safety data for 7-Oxooctadecanoic acid suggests that dust formation should be avoided and that it should not be inhaled or come into contact with skin or eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

Future research could focus on the role of 7-Oxooctadecanoic acid in various biological processes and its potential applications in medicine and industry . The enzymatic synthesis of related compounds, such as 7-oxo-lithocholic acid, could also be explored further .

Biochemical Analysis

Biochemical Properties

It is known that fatty acids play crucial roles in various biochemical reactions, including energy production, cell membrane formation, and signaling pathways . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the fatty acid.

Cellular Effects

They can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, certain fatty acids can activate or inhibit specific signaling pathways, influencing the expression of certain genes and thus affecting cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of 7-Oxo-octadecanoic acid is not well-understood due to limited research. Fatty acids can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of fatty acids can vary with dosage, and high doses can sometimes have toxic or adverse effects .

Metabolic Pathways

Fatty acids are typically involved in various metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Fatty acids are typically transported and distributed within cells and tissues through various mechanisms, often involving specific transporters or binding proteins .

Subcellular Localization

Fatty acids can be localized to specific compartments or organelles within cells, often directed by specific targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-oxooctadecanoic acid can be synthesized through several methods. One common approach involves the oxidation of octadecanoic acid using specific oxidizing agents. For instance, the oxidation can be carried out using potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods

In industrial settings, the production of 7-oxo-octadecanoic acid may involve the use of biocatalysts or microbial fermentation processes. Certain strains of bacteria or fungi can be engineered to produce this compound through the biotransformation of precursor fatty acids. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

7-oxooctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-octadecanoic acid: Another keto fatty acid with the keto group at the second carbon position.

    10-Oxo-octadecanoic acid: Keto group located at the tenth carbon position.

    12-Oxo-octadecanoic acid: Keto group located at the twelfth carbon position.

Uniqueness

7-oxooctadecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other keto fatty acids. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

7-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRRSLQNYJZXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415264
Record name 7-oxo-octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16694-32-9
Record name 7-oxo-octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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